REACTION_CXSMILES
|
Cl.Cl[C:3]1[CH:8]=CN=[CH:5][CH:4]=1.COC1CCC(OC)O1.[CH3:18][C:19]1[C:20]([NH2:28])=[C:21]([C:24]([O:26][CH3:27])=[O:25])[S:22][CH:23]=1>O1CCOCC1>[CH3:18][C:19]1[C:20]([N:28]2[CH:5]=[CH:4][CH:3]=[CH:8]2)=[C:21]([C:24]([O:26][CH3:27])=[O:25])[S:22][CH:23]=1 |f:0.1|
|
Name
|
4-chloropyridine hydrochloride
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=NC=C1
|
Name
|
|
Quantity
|
38.59 g
|
Type
|
reactant
|
Smiles
|
COC1OC(CC1)OC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(SC1)C(=O)OC)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The dioxane is removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with 1 liter of diethyl ether
|
Type
|
WASH
|
Details
|
The ethereal phase is washed with water
|
Type
|
CUSTOM
|
Details
|
decanted off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(SC1)C(=O)OC)N1C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |